(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride
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Overview
Description
(3-Oxo-2,8-dioxaspiro[45]decan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₃ClO₅S It is characterized by a spirocyclic structure, which includes a methanesulfonyl chloride group attached to a spiro[45]decan-1-yl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions.
Introduction of the Methanesulfonyl Chloride Group: The spirocyclic intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The spirocyclic core can be subjected to oxidation and reduction reactions to modify the functional groups attached to it.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the spirocyclic core.
Chemistry:
Building Block in Organic Synthesis: The compound can be used as a versatile building block in the synthesis of more complex molecules due to its reactive methanesulfonyl chloride group.
Biology and Medicine:
Potential Drug Development: The unique structure of the compound makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Specialty Chemicals: It can be used in the production of specialty chemicals for various industrial applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride largely depends on the context in which it is used. For instance, in nucleophilic substitution reactions, the methanesulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonate: This compound is similar but lacks the chloride group, making it less reactive in nucleophilic substitution reactions.
(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonamide:
Uniqueness: The presence of the methanesulfonyl chloride group in (3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride makes it particularly reactive and versatile for various chemical transformations, distinguishing it from its analogs.
This detailed overview provides a comprehensive understanding of (3-Oxo-2,8-dioxaspiro[45]decan-1-yl)methanesulfonyl chloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3-oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c10-16(12,13)6-7-9(5-8(11)15-7)1-3-14-4-2-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXAMDJNRIZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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